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Compound of Interest

Compound Name:
4-(fluoromethyl)-N-

methylbenzamide

CAS No.: 118507-31-6

Cat. No.: B2841900

Get Quote

Nomenclature, Synthesis, and Medicinal Chemistry
Applications
Part 1: Nomenclature & Chemical Identity[1][2][3]
The primary request concerns the IUPAC name and identity of the compound. While "4-
(fluoromethyl)-N-methylbenzamide" is a valid systematic name, understanding its derivation

ensures precision in technical communication.

IUPAC Nomenclature Breakdown
The preferred IUPAC name (PIN) is derived by identifying the principal functional group and the

parent structure.

Parent Structure:Benzamide (Benzene ring attached to a carboxamide group, –CONH₂).

Principal Substituent: The nitrogen atom of the amide is substituted with a methyl group.
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Designation:N-methyl[1][2][3]

Secondary Substituent: The benzene ring at position 4 (para) is substituted with a

fluoromethyl group (–CH₂F).

Designation:4-(fluoromethyl)[4][2][5][6]

Full Systematic Name:4-(fluoromethyl)-N-methylbenzamide Alternative Name:N-Methyl-4-

(fluoromethyl)benzene-1-carboxamide

Chemical Profile Table[3]
Property Data Note

CAS Registry Number 118507-31-6

Distinct from 4-fluoro-N-

methylbenzamide (CAS 701-

49-5)

Molecular Formula C₉H₁₀FNO

Molecular Weight 167.18 g/mol

SMILES CNC(=O)C1=CC=C(C1)CF

LogP (Predicted) ~1.2 - 1.5 Moderately lipophilic

H-Bond Donors 1 (Amide NH)

H-Bond Acceptors 2 (Amide O, Fluorine)

Part 2: Synthesis & Experimental Protocols
The synthesis of benzyl fluorides requires specific attention to prevent hydrolysis or

polymerization. The most robust route involves the deoxyfluorination of the corresponding

benzyl alcohol precursor.

Retrosynthetic Analysis (Graphviz)
The following diagram illustrates the logical disconnection of the target molecule into stable

precursors.
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Figure 1: Retrosynthetic strategy focusing on late-stage fluorination to avoid side reactions.

Protocol A: Deoxyfluorination (Recommended)
This method uses Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur

trifluoride (Deoxofluor) to convert the benzyl alcohol to the benzyl fluoride.

Reagents:

Precursor: 4-(hydroxymethyl)-N-methylbenzamide (1.0 eq)

Fluorinating Agent: DAST (1.2 eq)

Solvent: Dichloromethane (DCM), anhydrous

Temperature: -78°C to RT

Step-by-Step Methodology:

Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Add 4-

(hydroxymethyl)-N-methylbenzamide and dissolve in anhydrous DCM (0.1 M concentration).
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Addition: Cool the solution to -78°C (dry ice/acetone bath). Add DAST dropwise via syringe.

Caution: DAST reacts violently with water.

Reaction: Stir at -78°C for 30 minutes, then allow the mixture to warm to room temperature

(RT) over 2 hours. Monitor by TLC (silica; EtOAc/Hexane).[7]

Quench: Cool back to 0°C. Quench carefully with saturated aqueous NaHCO₃. Note: CO₂

evolution will occur.

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and

concentrate.

Purification: Flash column chromatography (SiO₂). Benzyl fluorides can be unstable on silica;

use neutral alumina if decomposition is observed, or elute quickly.

Protocol B: Amide Coupling (Alternative)
If starting from 4-(fluoromethyl)benzoic acid (commercially available but expensive), the amide

bond is formed last.

Activation: Dissolve 4-(fluoromethyl)benzoic acid in DMF. Add HATU (1.1 eq) and DIPEA (2.0

eq). Stir for 10 min.

Coupling: Add methylamine (2.0 M in THF, 1.2 eq).

Isolation: Stir for 4-12 hours. Dilute with EtOAc, wash with 1N HCl (to remove excess

amine/DIPEA), then NaHCO₃.

Part 3: Medicinal Chemistry Applications[6][11]
This compound serves as a critical probe in drug discovery, primarily for Metabolic Blocking

and Bioisosterism.

Metabolic Blocking (The "Methyl Scan")
The 4-methyl group on a benzamide is a "soft spot" for metabolism. Cytochrome P450

enzymes (CYPs) rapidly oxidize benzylic methyl groups to alcohols and carboxylic acids,

leading to rapid clearance.
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Strategy: Replacing a hydrogen with fluorine (–CH₃ → –CH₂F) drastically reduces the rate of

Hydrogen Atom Transfer (HAT) due to the strength of the C-F bond and the electron-

withdrawing effect of fluorine, which deactivates the benzylic C-H bonds.

Outcome: Increased metabolic half-life (

) without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

Bioisosteric Logic (Graphviz)
The following diagram details the mechanistic logic of using this scaffold to improve drug

properties.
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Figure 2: Mechanistic rationale for substituting methyl with fluoromethyl groups in lead

optimization.

Part 4: Safety & Handling
Researchers must treat 4-(fluoromethyl)-N-methylbenzamide with specific precautions due

to the reactivity of the benzyl fluoride moiety.

Alkylating Potential: Unlike aryl fluorides (stable), benzyl fluorides are potential alkylating

agents. They can react with nucleophiles (DNA, proteins) under physiological conditions,

potentially leading to toxicity. This makes them less common in final drugs but valuable as

reactive intermediates or specific covalent inhibitors.

Hydrolysis: In the presence of strong acids or Lewis acids, the C-F bond can ionize to form a

benzylic cation, which reacts with water to release Hydrogen Fluoride (HF).
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Storage: Store under inert atmosphere at -20°C. Avoid glass containers if long-term

storage involves moisture; use PTFE-lined vials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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